4-(Trifluoromethoxy)phenol CAS number and molecular formula
4-(Trifluoromethoxy)phenol CAS number and molecular formula
An In-depth Technical Guide to 4-(Trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(Trifluoromethoxy)phenol (CAS No. 828-27-3), a versatile fluorinated building block with significant applications in pharmaceuticals, agrochemicals, and material science. This document delves into its chemical and physical properties, synthesis, key applications, and safe handling protocols, offering field-proven insights for laboratory and development settings.
Core Chemical Identity and Physical Properties
4-(Trifluoromethoxy)phenol is a substituted phenol featuring a trifluoromethoxy group at the para position. This electron-withdrawing group imparts unique electronic properties, influencing the reactivity and biological activity of molecules into which it is incorporated.
| Property | Value | Source(s) |
| CAS Number | 828-27-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₅F₃O₂ | [1][2][3][5][6][7] |
| Molecular Weight | 178.11 g/mol | [1][4][5][6] |
| Synonyms | 4-Hydroxyphenyl trifluoromethyl ether, p-(Trifluoromethoxy)phenol | [1][2][5][6][8][9] |
| Appearance | Light yellow to clear brown liquid/oil | [5][6][9] |
| Melting Point | 17-19 °C | [6][9][10][11] |
| Boiling Point | 92 °C @ 25 mmHg | [4][6][9] |
| Density | 1.375 g/mL @ 25 °C | [4][6][10] |
| Refractive Index | n20/D 1.447 | [4][6][10] |
| Flash Point | 86 °C (186.8 °F) | [6][11] |
| Solubility | Soluble in chloroform and methanol | [6] |
Synthesis Pathway Overview
The synthesis of 4-(Trifluoromethoxy)phenol is a multi-step process that highlights key transformations in aromatic chemistry. The trifluoromethoxy group is typically introduced early in the synthetic sequence. A representative pathway, as suggested by patent literature for related compounds, involves the formation of a trifluoromethoxybenzene derivative followed by functional group manipulations to introduce the phenol moiety.[12]
The causality behind this experimental choice lies in the stability of the trifluoromethoxy group under various reaction conditions, making it a robust substituent to carry through a synthetic sequence. The process is designed to be industrially scalable, employing manageable reaction conditions and reagents.[12]
Caption: A potential synthetic route to 4-(Trifluoromethoxy)phenol.
Applications in Scientific Research and Development
The unique electronic properties conferred by the trifluoromethoxy group make 4-(Trifluoromethoxy)phenol a valuable building block in several high-technology sectors.
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Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[7][13] The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. It has been investigated for its potential in developing anti-tuberculosis drugs.[11]
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Agrochemicals : This compound is utilized in the formulation of modern herbicides and fungicides, where the trifluoromethoxy moiety can contribute to increased efficacy of the active ingredients.[9]
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Material Science : 4-(Trifluoromethoxy)phenol is incorporated into advanced polymer formulations to improve properties such as thermal stability and chemical resistance, making them suitable for high-performance applications.[9]
-
Fine and Electronic Chemicals : Its utility extends to the synthesis of dyes and liquid crystal materials.[12]
Caption: Structure-application relationship of 4-(Trifluoromethoxy)phenol.
Experimental Protocols: Safe Handling and Storage
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 4-(Trifluoromethoxy)phenol.
Step-by-Step Safe Handling Protocol
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Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[2][14] Ensure that an emergency eye wash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[15][16]
-
Eye Protection : Use chemical safety goggles and a face shield.[2]
-
Respiratory Protection : If working outside a fume hood or if aerosol generation is possible, use a NIOSH-approved respirator with appropriate cartridges.[15]
-
Skin and Body Protection : Wear a lab coat. For larger quantities, impervious clothing may be necessary.[16]
-
-
Handling Procedures :
-
Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][15]
Storage Protocol
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][14]
-
Keep under an inert atmosphere (e.g., nitrogen or argon) as the material can be hygroscopic.[6][11][14]
-
Store away from incompatible materials such as strong oxidizing agents and acid chlorides.[14]
Caption: Workflow for the safe handling of 4-(Trifluoromethoxy)phenol.
Safety and Toxicology Profile
4-(Trifluoromethoxy)phenol is classified as a hazardous substance. Understanding its toxicological profile is critical for risk assessment and mitigation.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Source(s) |
| Acute Toxicity (Oral) | GHS06 | Danger | H301: Toxic if swallowed. | [1][6] |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. | [1][2][6] |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. | [2] |
| STOT - Single Exposure | GHS07 | Danger | H335: May cause respiratory irritation. | [2] |
| Aquatic Hazard (Chronic) | (None) | Danger | H412: Harmful to aquatic life with long lasting effects. | [1][6] |
In case of exposure, immediate first aid is crucial. For skin or eye contact, rinse thoroughly with water for at least 15 minutes and seek immediate medical attention.[14][15] If inhaled, move the person to fresh air.[14] If swallowed, rinse the mouth and get immediate medical help.[14][15]
Conclusion
4-(Trifluoromethoxy)phenol is a cornerstone intermediate for chemists and researchers in drug discovery and material science. Its unique trifluoromethoxy substituent provides a powerful tool for modulating molecular properties to achieve desired biological or material characteristics. While its utility is vast, its hazardous nature demands rigorous adherence to safety protocols to ensure its responsible and effective use in advancing science and technology.
References
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Cheméo. (n.d.). Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 828-27-3 | Chemical Name : 4-(Trifluoromethoxy)phenol. Retrieved from [Link]
-
Capot Chemical. (2013). MSDS of 4-(Trifluoromethoxy)phenol. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-(trifluoromethoxy)phenol. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-(TRIFLUOROMETHYL)PHENOL. Retrieved from [Link]
- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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Generic Supplier. (n.d.). 4-(Trifluoromethoxy)phenol: A Versatile Fine Chemical Intermediate for Diverse Industrial Applications. Retrieved from [Link]
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African Rock Art. (n.d.). 4-(Trifluoromethoxy)phenol. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 828-27-3|4-(Trifluoromethoxy)phenol|BLD Pharm [bldpharm.com]
- 4. 4-(三氟甲氧基)苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]
- 7. 4-(Trifluoromethoxy)phenol (828-27-3) at Nordmann - nordmann.global [nordmann.global]
- 8. Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 4-(Trifluoromethoxy)phenol | 828-27-3 | FT64442 [biosynth.com]
- 12. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. capotchem.com [capotchem.com]
- 16. cleanchemlab.com [cleanchemlab.com]
